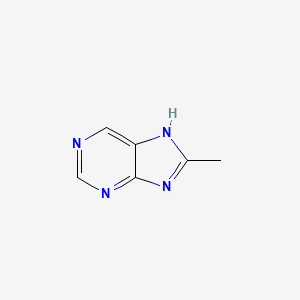

8-Methyl-9H-purine

説明

8-Methyl-9H-purine is a chemical compound with the molecular formula C6H6N4. Its molecular weight is 134.14 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

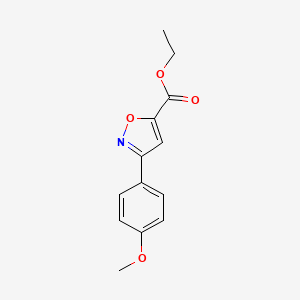

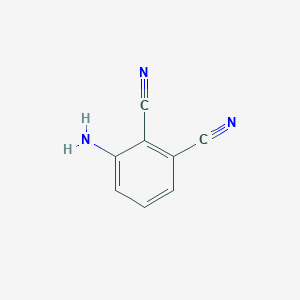

The synthesis of this compound involves several steps. One method involves the reaction of 8-methyl-purine with sodium hydride in DMF, followed by the addition of ethyl bromoacetate. The reaction is carried out at room temperature for 1 hour. The crude product is then purified by flash column chromatography to yield the final product .Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring with a methyl group attached at the 8th position. The InChI code for this compound is 1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3, (H,7,8,9,10) .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 134.14 . It should be stored in a dry room at normal temperature .科学的研究の応用

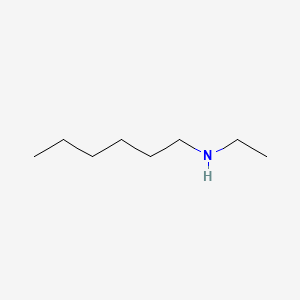

Chemical Reactivity and Derivatives Synthesis : The reactivity of methyl groups on 9-phenylpurines, including those at the 8-position on the 9H-purine ring, has been explored. These studies have shown that such groups can undergo condensation with benzaldehyde and ethyl benzoate or oxidation with selenium dioxide, leading to the creation of various purine derivatives (Tanzi, Satoh, & Higashino, 1992).

Tautomerism and Ionization : Investigations into the tautomerism and ionization of purin-8-one and its N-methyl derivatives have provided insights into their spectral properties in aqueous solutions. These studies contribute to our understanding of the chemical behavior of these compounds (Lichtenberg, Bergmann, Rabat, & Neiman, 1972).

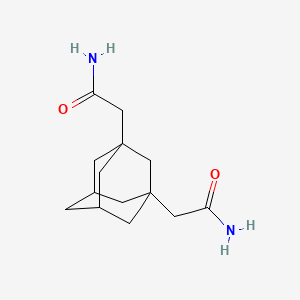

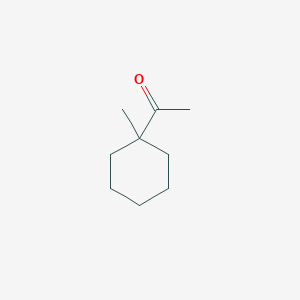

Structural Analysis and Inhibitory Properties : Research on 8-substituted O(6)-cyclohexylmethylguanine derivatives, including those with modifications at the C-8 position, has revealed insights into their binding modes and inhibitory properties, particularly in relation to CDK2 inhibitors. This research is significant for the development of more potent inhibitors (Carbain et al., 2014).

Antiviral Agent Synthesis : The synthesis of 9-(phosphonoalkyl)purines, analogues of purines with variations in the alkyl chain length, has been explored for their activity against various viruses, including herpes simplex and human immunodeficiency virus. This research contributes to the development of new antiviral agents (Kim, Luh, Misco, Bronson, Hitchcock, Ghazzouli, & Martin, 1990).

Synthesis of Antimycobacterial Compounds : Studies on the synthesis of 6-(2-furyl)-9-(p-methoxybenzyl)purines and their ability to inhibit the growth of Mycobacterium tuberculosis have been conducted. This research is significant in the search for new antimycobacterial drugs (Braendvang & Gundersen, 2007).

Antilipid Peroxidation Agents : The synthesis of fused 9,10‐Dihydro‐6H‐Azepino‐ and 9,10‐Dihydro‐6H‐[1,3]Diazepino[1,2‐e]Purines via ring-closing metathesis has been explored for their potential as antilipid peroxidation agents. This research may lead to the development of new compounds for therapeutic purposes (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

- ines and their transformation into 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines have been studied. These compounds have been fully characterized, contributing to the expanding knowledge of purine chemistry and potential pharmaceutical applications (Al‐Azmi, Booth, Carpenter, Carvalho, Marrelec, Pritchard, & Proença, 2001).

Purine Nucleoside Synthesis : Research on purine nucleosides, specifically the synthesis of various methylated and reduced purines, has contributed to our understanding of the stereochemistry and potential therapeutic applications of these compounds (Armarego & Reece, 1976).

Kinase Inhibitor Development : Structural optimization and structure-activity relationship studies of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives have been conducted. This research is critical for developing reversible kinase inhibitors targeting EGFR-activating and resistance mutations, with potential applications in cancer treatment (Yang et al., 2012).

Regiospecific Methylation Methodology : A methodology for the regiospecific C⁸-metalation of purine bases has been developed. This approach has shown that purines can react with platinum compounds, resulting in the formation of Pt(II) complexes with C(8)-bound ylidene ligands. This research opens up new possibilities in the field of purine chemistry and ligand development (Brackemeyer, Hervé, Schulte to Brinke, Jahnke, & Hahn, 2014).

Safety and Hazards

作用機序

Target of Action

Purine derivatives are known to interact with a variety of cellular targets, including enzymes involved in nucleotide synthesis and cell signaling pathways .

Mode of Action

Purine analogs are generally known to interact with their targets by mimicking the structure of natural purines, thereby interfering with the function of these targets .

Biochemical Pathways

Purine derivatives like 8-Methyl-9H-purine can potentially affect several biochemical pathways. One key pathway is the purine metabolism pathway, which is crucial for the synthesis of DNA and RNA. Disruption of this pathway can affect cell proliferation and survival .

Result of Action

Interference with purine metabolism can lead to a variety of effects, including inhibition of cell proliferation and induction of cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

特性

IUPAC Name |

8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYFLWZKIMYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281731 | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934-33-8 | |

| Record name | 8-Methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

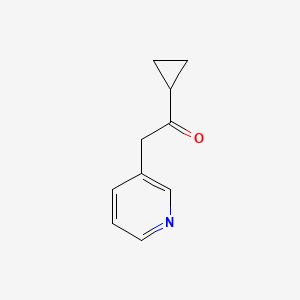

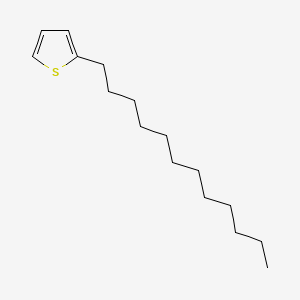

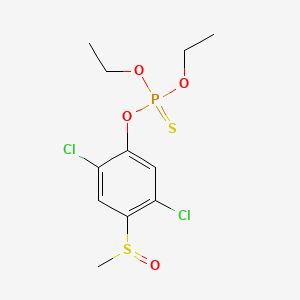

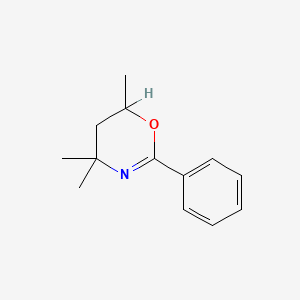

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)